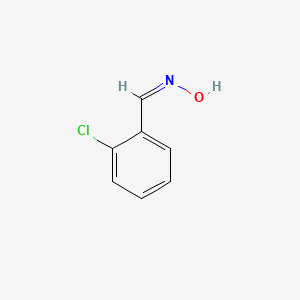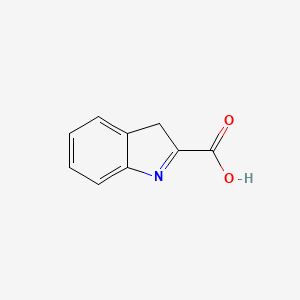
3H-Indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indole-2-carboxylic acid: is a heterocyclic aromatic organic compound with a molecular formula of C9H7NO2. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its presence in various biologically active compounds, making this compound an important compound in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carboxylic acid can be synthesized through several methods. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of palladium-catalyzed Larock indole synthesis, which utilizes a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Applications De Recherche Scientifique
3H-Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-Indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, the indole nucleus of the compound chelates with two magnesium ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This chelation disrupts the enzyme’s function and prevents the integration of viral DNA into the host genome.
Comparaison Avec Des Composés Similaires
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 3H-Indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid and indole-2-carboxylic acid, this compound exhibits different reactivity and binding affinities with molecular targets. Indole-3-acetic acid, a natural plant hormone, differs significantly in its biological role and applications .
Propriétés
Numéro CAS |
294636-73-0 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |
Clé InChI |
UDFORAXSNZZHCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)

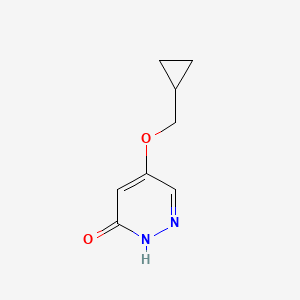

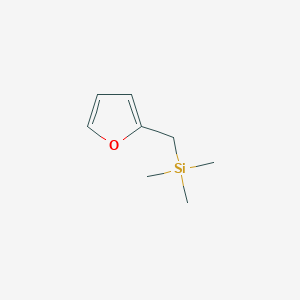
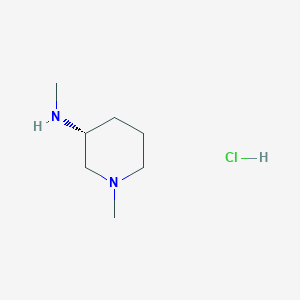
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
